molecular formula (C7H10NO2S)n=2-3 B1170518 o/p-Toluenesulfonamide formuladehyde resin CAS No. 1338-51-8

o/p-Toluenesulfonamide formuladehyde resin

Cat. No.: B1170518
CAS No.: 1338-51-8
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Description

o/p-Toluenesulfonamide formaldehyde resin (CAS 1338-51-8) is a copolymer synthesized by reacting a mixture of ortho- (o-) and para- (p-) toluenesulfonamide isomers with formaldehyde. This thermosetting resin is characterized by its high adhesion, hardness, and gloss, making it a critical component in nail lacquers and coatings . Its molecular structure consists of sulfonamide groups cross-linked via formaldehyde, contributing to its mechanical stability and resistance to solvents .

Properties

CAS No.

1338-51-8

Molecular Formula

(C7H10NO2S)n=2-3

Origin of Product

United States

Preparation Methods

Table 1: Typical Reactant Ratios and Outcomes

Molar Ratio (Formaldehyde:Toluenesulfonamide)Product CharacteristicsApplication Suitability
1:1Linear oligomersAdhesives, coatings
1.2:1Moderate crosslinkingNail polishes, lacquers
1.5:1Highly crosslinked resinHigh-strength composites

Reaction Mechanisms and Catalytic Pathways

The condensation of toluenesulfonamide with formaldehyde proceeds through distinct pathways depending on reaction pH, which dictates the formation of methylol intermediates or direct crosslinking.

Alkaline/Neutral Conditions (pH 8–10)

Under alkaline conditions, formaldehyde reacts with toluenesulfonamide to form methylol derivatives (Fig. 1a). These intermediates undergo subsequent condensation to produce linear polymers with −NH−CH₂−NH− linkages. The reaction sequence is as follows:

Toluenesulfonamide+CH2OMethylol toluenesulfonamide(Step 1)\text{Toluenesulfonamide} + \text{CH}2\text{O} \rightarrow \text{Methylol toluenesulfonamide} \quad \text{(Step 1)}
2Methylol toluenesulfonamide−NH−CH2NH−+H2O(Step 2)2 \text{Methylol toluenesulfonamide} \rightarrow \text{−NH−CH}2−\text{NH−} + \text{H}_2\text{O} \quad \text{(Step 2)}

This pathway dominates in cosmetic-grade TSFR synthesis, where moderate crosslinking ensures flexibility and adhesion.

Acidic Conditions (pH 4–6)

In acidic media, formaldehyde undergoes rapid condensation with toluenesulfonamide to form cyclic structures, such as hexahydrotriazine derivatives (Fig. 1b). These products exhibit higher thermal stability but reduced solubility, making them suitable for industrial coatings requiring chemical resistance.

Laboratory-Scale Synthesis Protocols

Standard Procedure for Linear TSFR

  • Reactant Mixing : Combine o/p-toluenesulfonamide (1 mol) with formalin (1.2 mol formaldehyde) in a three-necked flask equipped with a reflux condenser.

  • pH Adjustment : Raise pH to 8.5 using sodium hydroxide.

  • Heating : Reflux at 80–90°C for 2–4 hours until viscosity increases significantly.

  • Neutralization : Adjust pH to 7.0 with dilute HCl to terminate the reaction.

  • Purification : Remove unreacted formaldehyde via vacuum distillation and precipitate the resin in cold water.

Cyclic TSFR Synthesis

  • Acid Catalysis : Add sulfuric acid (0.5% w/w) to the toluenesulfonamide-formaldehyde mixture.

  • Reaction : Heat at 70°C for 1 hour, then raise temperature to 110°C to promote cyclization.

  • Isolation : Extract the resin with butyl acetate and evaporate solvents under reduced pressure.

Industrial Production Techniques

Large-scale TSFR manufacturing employs continuous reactors to optimize yield and consistency. A representative industrial process includes:

Batch Reactor Method

  • Feedstock Preparation : Toluenesulfonamide (200 kg), formalin (300 kg, 37% formaldehyde), and sodium hydroxide (4 kg) are charged into a 1000 L reactor.

  • Reaction Cycle : Heat to 85°C for 3 hours under mechanical agitation.

  • Post-Processing : Cool to 60°C, add butyl acetate (150 kg) to solubilize the resin, and filter to remove insoluble byproducts.

Table 2: Industrial Process Parameters

ParameterOptimal RangeEffect on Product
Temperature80–90°CHigher crosslinking above 85°C
Agitation Speed200–300 RPMEnsures homogeneous mixing
Formaldehyde Purity≥37%Minimizes side reactions

Influence of Reaction Parameters

Temperature

Elevated temperatures accelerate condensation but risk premature gelation. For example, reactions at 90°C achieve 95% conversion in 2 hours, whereas 70°C requires 6 hours.

Solvent Systems

Polar aprotic solvents like butyl acetate enhance resin solubility and facilitate post-reaction processing. TSFR-80, a commercial formulation, contains 80% resin solids in butyl acetate/butyl alcohol.

Additives and Modifiers

Co-condensation with sucrose (20–25% w/w) improves water resistance and solution stability, as demonstrated in patented formulations.

Analytical Characterization

Spectroscopic Analysis

  • FT-IR : Peaks at 1150 cm⁻¹ (S=O stretching) and 2900 cm⁻¹ (−CH₂− linkages) confirm polymerization.

  • ¹³C NMR : Distinguishes ortho (135 ppm) and para (130 ppm) isomers based on aromatic carbon shifts.

Thermal Stability

Thermogravimetric analysis (TGA) shows 5% weight loss at 250°C, with complete decomposition above 400°C.

Challenges and Optimization Strategies

Isomer Separation

Chromatographic techniques (e.g., GC-FID) resolve o/p-toluenesulfonamide ratios using n-tricosane as an internal standard. Adjusting column polarity minimizes co-elution.

Gelation Control

Maintaining pH >8.0 and limiting formaldehyde excess to 1.3:1 molar ratio prevents uncontrolled crosslinking during storage .

Chemical Reactions Analysis

Primary Condensation

  • Alkaline/Neutral Conditions :
    Toluene-p-sulphonamide reacts with formaldehyde to form bis-(p-tolyl-sulphonamido)methane (Fig. 1a). The intermediate hydroxymethyl compound is highly reactive and rarely isolated .

    2 ArSO2NH2+CH2OArSO2NH CH2 NHSO2Ar+H2O\text{2 ArSO}_2\text{NH}_2+\text{CH}_2\text{O}\rightarrow \text{ArSO}_2\text{NH CH}_2\text{ NHSO}_2\text{Ar}+\text{H}_2\text{O}

    Ar = p-tolyl group

  • Acidic Conditions :
    Reaction with trioxan or acidic formalin yields 1,3,5-tris-(p-tolylsulphonyl)hexahydro-1,3,5-triazine (Fig. 1b) .

Reaction Condition Product Structure
Alkaline/NeutralBis-(p-tolyl-sulphonamido)methaneLinear oligomers with −NH−CH₂−NH−
AcidicHexahydrotriazine derivativeCyclic triazine core

Co-Condensation with Melamine

TSFR is modified by co-condensing melamine, formaldehyde, and p-toluenesulfonamide, producing thermosetting resins with enhanced thermal stability (softening point: 60–70°C) .

Cross-Linking Reactions

TSFR’s terminal hydroxymethyl (−CH₂OH) groups participate in cross-linking with other polymers:

With Nitrocellulose

  • TSFR acts as a plasticizer in nail polishes, forming films via hydrogen bonding between its sulfonamide groups and nitrocellulose .

  • Reaction :

    TSFR OH+Cellulose O NO2TSFR O Cellulose+HNO2\text{TSFR OH}+\text{Cellulose O NO}_2\rightarrow \text{TSFR O Cellulose}+\text{HNO}_2

With Epoxy Resins

  • TSFR enhances adhesion in coatings by reacting with epoxy groups under heat .

Hydrolysis

  • TSFR undergoes hydrolysis in acidic/basic media, regenerating p-toluenesulfonamide and formaldehyde :

    TSFR+H2OArSO2NH2+CH2O\text{TSFR}+\text{H}_2\text{O}\rightarrow \text{ArSO}_2\text{NH}_2+\text{CH}_2\text{O}
  • Kinetics : Hydrolysis accelerates at elevated temperatures (>100°C) .

Thermal Degradation

  • Above 200°C, TSFR decomposes into sulfur dioxide , toluene , and nitrogen oxides (Table 1) .

Temperature Degradation Products
200–300°CSO₂, NH₃, CH₃C₆H₄SO₂NH₂
>300°CToluene, CO, HCN

Allergenic Byproduct Formation

TSFR synthesis often produces allergenic contaminants:

  • 5-Tosyl-1,3,5-dioxazinane and 3,5-ditosyl-1,3,5-oxadiazinane are water-soluble byproducts responsible for contact dermatitis .

  • Formaldehyde Content : Commercial TSFR contains residual formaldehyde (<0.5%), which can leach over time .

Comparative Reactivity

TSFR’s reactivity differs from related resins (Table 2) :

Resin Type Reaction with Formaldehyde Thermal Stability
Urea-formaldehydeFaster condensationLower (decomposes at 150°C)
Phenol-formaldehydeSlower, requires strong acidsHigher (stable to 250°C)
TSFR Moderate, pH-dependentIntermediate (stable to 200°C)

Key Findings

  • TSFR’s reactivity is highly dependent on pH and temperature during synthesis.

  • Cross-linking with nitrocellulose or epoxy resins enhances its mechanical properties.

  • Degradation pathways limit its use in high-temperature applications.

  • Allergenic byproducts necessitate stringent purification in cosmetic formulations .

Scientific Research Applications

General Uses

o/p-Toluenesulfonamide formaldehyde resin is primarily utilized as:

  • Plasticizer : Enhances flexibility and workability in various formulations.
  • Film-forming Agent : Acts as a secondary film-forming agent in nail polishes and coatings.
  • Adhesion Promoter : Improves adhesion properties in synthetic and natural resins.

Cosmetics

The resin is commonly found in nail polishes where it serves as a plasticizer and secondary film-forming agent. Its ability to enhance gloss and adhesion has made it a staple in cosmetic formulations. However, allergic reactions associated with its use have prompted a shift towards hypoallergenic alternatives in recent years .

Coatings

In the coatings industry, o/p-toluenesulfonamide formaldehyde resin is employed as a modifier for vinyl lacquers, nitrocellulose compositions, and polyvinyl alcohol adhesives. Its role as an intensifier helps improve the durability and performance of these coatings .

Adhesives

This resin acts as an adhesion promoter for both natural and synthetic resins, enhancing the bonding strength of adhesives used in various applications including woodworking and construction .

Data Table of Applications

Application AreaSpecific UseBenefits
CosmeticsNail polishesEnhances gloss, flexibility, adhesion
CoatingsVinyl lacquers, nitrocellulose compositionsImproves durability and performance
AdhesivesNatural and synthetic resinsIncreases bonding strength

Case Study 1: Nail Polish Formulation

A study published in the Journal of Cosmetic Science examined the efficacy of o/p-toluenesulfonamide formaldehyde resin in nail polish formulations. The findings indicated that the resin significantly improved the gloss and wear resistance of the polish compared to formulations without it. However, the study also highlighted concerns regarding allergic reactions among users.

Case Study 2: Industrial Coatings

Research conducted by the American Coatings Association explored the use of this resin in industrial coatings. The results demonstrated that incorporating o/p-toluenesulfonamide formaldehyde resin enhanced the adhesion properties of coatings applied to metal surfaces, resulting in improved corrosion resistance.

Case Study 3: Adhesive Performance

A comparative analysis published in the International Journal of Adhesion and Adhesives assessed various adhesion promoters, including o/p-toluenesulfonamide formaldehyde resin. The study concluded that this resin provided superior bonding strength in wood adhesives compared to traditional alternatives.

Mechanism of Action

The mechanism of action of o/p-Toluenesulfonamide formuladehyde resin involves its ability to form strong adhesive bonds with various substrates. The sulfonamide groups interact with the surface of the substrate, while the formaldehyde component provides cross-linking, resulting in a durable and stable adhesive layer. This interaction enhances the gloss, adhesion, and strength of the final product .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 62°C
  • Applications : Primarily used in cosmetics (nail polish resins), dental sealants, and industrial coatings .

Structural and Functional Derivatives

Table 1: Structural Comparison of Sulfonamide-Based Resins and Derivatives
Compound Name CAS Number Key Structural Features Applications
o/p-Toluenesulfonamide formaldehyde resin 1338-51-8 Copolymer of o/p-toluenesulfonamide + formaldehyde Nail lacquers, dental sealants
Poly(p-toluenesulfonamide-co-formaldehyde) (MS-80) 25035-71-6 p-Toluenesulfonamide + formaldehyde in butyl acetate solution Coatings, adhesives
N-Cyclohexyl-p-toluenesulfonamide (CTSA) 80-30-8 Cyclohexyl group attached to sulfonamide nitrogen Plasticizer, polymer intermediate
N,N-Diethyl-p-toluenesulfonamide (DETSA) 649-15-0 Diethyl groups on sulfonamide nitrogen Solvent, pharmaceutical intermediate
Key Differences :
  • Physical State : MS-80 is a liquid resin solution, enabling easier application in coatings, whereas o/p-toluenesulfonamide resin is a solid .
  • Reactivity: The resin’s formaldehyde content allows for robust cross-linking, whereas CTSA and DETSA act as plasticizers or intermediates due to their non-polymerizable structures .
Table 2: Application-Specific Properties
Compound Mechanical Properties Chemical Stability Safety Concerns
o/p-Toluenesulfonamide resin High hardness, adhesion Resistant to solvents Allergenic (contact dermatitis)
MS-80 (solution resin) Flexible, flow-enhancing Moderate stability Lower allergenicity due to solution form
CTSA Low rigidity High thermal stability Limited allergenicity data
  • Cosmetics : The resin’s gloss and adhesion make it superior for nail lacquers, but its allergenicity drives research into alternatives like MS-80 .
  • Dental Applications : Resin derivatives (e.g., Resimpol 8 in sealers) show enhanced biocompatibility and handling due to modified sulfonamide groups .
Isomer Ratio and Separation :
  • Chromatographic separation of o- and p-toluenesulfonamide isomers is critical for resin quality control, with NF monographs requiring a resolution ≥1.5 .
  • Higher p-isomer content may improve mechanical properties due to steric effects .
Formaldehyde Emissions :
  • Unlike urea-formaldehyde resins, o/p-toluenesulfonamide resin emits minimal free formaldehyde post-curing, aligning with Ultra Low Emitting Formaldehyde (ULEF) standards .
Toxicity :

Research and Development Trends

  • Medicinal Chemistry : p-Toluenesulfonamide derivatives are explored as cholinesterase inhibitors, highlighting the functional versatility of the sulfonamide group .
  • Photosensitive Resins : p-Toluenesulfonate esters (e.g., in photoresists) demonstrate superior light stability compared to sulfonamide-based resins, guiding material selection in electronics .

Biological Activity

o/p-Toluenesulfonamide formaldehyde resin (TSFR) is a thermosetting polymer commonly used in cosmetic and industrial applications, particularly in nail polishes and coatings. This article explores the biological activity of TSFR, focusing on its toxicity, allergenic potential, and pharmacological properties, supported by data tables, case studies, and relevant research findings.

Chemical Composition and Properties

TSFR is synthesized through the polymerization of toluenesulfonamide with formaldehyde. It exhibits high thermal stability, hardness, and chemical resistance due to its cross-linked structure. The resin is primarily utilized for its adhesive properties in various formulations.

Property Value
AppearanceWhite to pale yellow viscous liquid
Molecular Weight<1000 Da
Thermal StabilityHigh
Chemical ResistanceExcellent

Acute Toxicity

The acute toxicity of TSFR has been assessed through various studies. The oral median lethal dose (LD50) for rats is reported to be greater than 2000 mg/kg body weight, indicating low acute toxicity .

  • Skin Irritation : In studies involving New Zealand White rabbits, TSFR caused slight erythema but no significant skin irritation was observed after 24 hours .
  • Eye Irritation : Slight irritation was noted in eye irritation studies, but effects were reversible within 72 hours .

Allergic Contact Dermatitis

Recent case studies have highlighted the sensitizing potential of TSFR. A study indicated that individuals exposed to nail polishes containing TSFR developed allergic contact dermatitis (ACD), particularly affecting facial areas . The resin's ability to sensitize skin suggests that it may pose risks for individuals with prior exposure or sensitivity.

Anticancer Potential

p-Toluenesulfonamide (p-TSA), a component of TSFR, has garnered attention for its potential anticancer properties. Research indicates that p-TSA exhibits low toxicity in zebrafish larvae while affecting cardiac physiology and locomotion .

  • Mechanism of Action : Molecular docking studies suggest that p-TSA interacts with skeletal muscle myosin II subfragment 1 (S1) and other proteins involved in cardiac function, indicating a possible mechanism for its biological effects .

Case Studies

  • Sensitization in Nail Polish Users : A study involving patients with known nail polish allergies found that exposure to TSFR resulted in sensitization in all tested subjects, while formaldehyde showed minimal sensitization .
  • Toxicity Assessment in Zebrafish : In a controlled environment, zebrafish larvae exposed to p-TSA demonstrated increased locomotor activity initially, followed by reduced reflexes upon prolonged exposure. This suggests a biphasic response to the compound .

Q & A

How to formulate a research question on structure-property relationships for this resin?

  • Apply the PICO(T) framework :
  • Population/Problem : Resin’s mechanical properties in coatings.
  • Intervention : Varying o/p-isomer ratios.
  • Comparison : Homopolymer vs. copolymer formulations.
  • Outcome : Tensile strength and adhesion metrics.
  • Time/Type : Lab-scale synthesis and ASTM D638 testing .

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